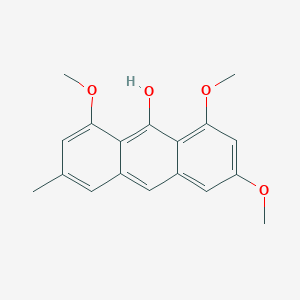
9-Anthracenol, 1,3,8-trimethoxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Anthracenol, 1,3,8-trimethoxy-6-methyl- is an organic compound belonging to the anthracene family. This compound is characterized by its anthracene core, which is a polycyclic aromatic hydrocarbon, substituted with hydroxyl and methoxy groups. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- typically involves multi-step organic reactions. One common method starts with the methylation of anthracene derivatives, followed by hydroxylation and methoxylation. Specific conditions such as the use of methyl iodide for methylation, and methanol in the presence of a base for methoxylation, are often employed. The hydroxylation step can be achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are crucial to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The hydroxyl group in 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- can undergo oxidation to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives, particularly affecting the anthracene core.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Anthraquinones.
Reduction: Dihydroanthracenes.
Substitution: Various substituted anthracenes depending on the electrophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Photochemistry: Its unique structure makes it useful in studying photochemical reactions and processes.
Biology:
Fluorescent Probes: Due to its aromatic nature, it can be used in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Dyes and Pigments: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Organic Electronics: Employed in the development of organic semiconductors and other electronic materials.
Mécanisme D'action
The mechanism by which 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- exerts its effects is largely dependent on its ability to participate in various chemical reactions. The hydroxyl and methoxy groups can engage in hydrogen bonding and electron-donating interactions, influencing the compound’s reactivity and interaction with other molecules. These interactions can affect molecular targets such as enzymes or receptors in biological systems, leading to specific biochemical pathways being activated or inhibited.
Comparaison Avec Des Composés Similaires
9-Anthracenemethanol: Another anthracene derivative with a hydroxymethyl group.
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone: A compound with multiple hydroxyl and methoxy groups on an anthraquinone core.
8-Hydroxy-1,2,3-trimethoxy-6-methyl-9,10-anthraquinone: Similar in structure but with a different substitution pattern.
Uniqueness: 9-Anthracenol, 1,3,8-trimethoxy-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications such as photochemistry and the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
138370-20-4 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
1,3,8-trimethoxy-6-methylanthracen-9-ol |
InChI |
InChI=1S/C18H18O4/c1-10-5-11-7-12-8-13(20-2)9-15(22-4)17(12)18(19)16(11)14(6-10)21-3/h5-9,19H,1-4H3 |
Clé InChI |
ALZTXUMPWBTBRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=C1)OC)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


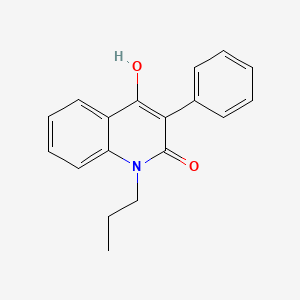
![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
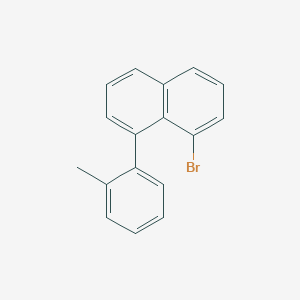
![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
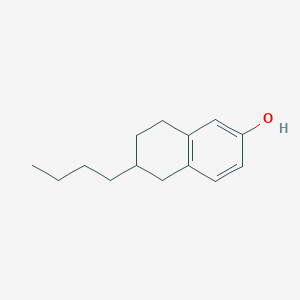
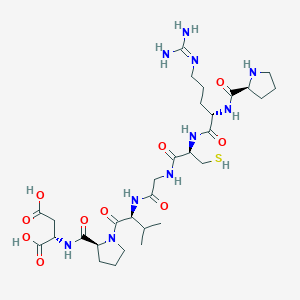
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
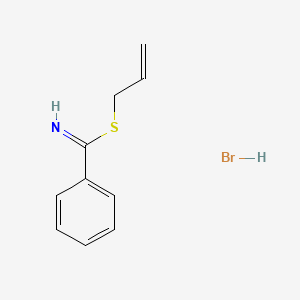
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
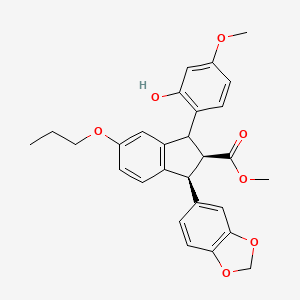
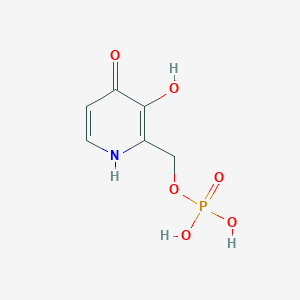
silane](/img/structure/B14276854.png)
